4-bromo-N-(3,4-difluorophenyl)benzamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
330467-91-9 |
|---|---|
Molecular Formula |
C13H8BrF2NO |
Molecular Weight |
312.11 g/mol |
IUPAC Name |
4-bromo-N-(3,4-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H8BrF2NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18) |
InChI Key |
GJZVWFYRFLZSNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Bromo N 3,4 Difluorophenyl Benzamide
Cell Cycle Analysis:Flow cytometry would be used to determine if the compound causes cell cycle arrest at specific phases.
Without research specifically focused on 4-bromo-N-(3,4-difluorophenyl)benzamide, it is not possible to provide the detailed research findings and data tables requested. The scientific community has not yet published any studies that would allow for an accurate and informative article on this particular subject.
In-Depth Analysis of this compound: Current Research Status
Initial investigations into the biological and pharmacological properties of the chemical compound this compound reveal a significant gap in publicly available research data. Despite its availability from various chemical suppliers, there is a notable absence of published scientific literature detailing its specific biological targets, mechanisms of action, or kinetic profiles.
Extensive searches for research pertaining to "this compound" have not yielded any studies that would fulfill the requirements of the outlined sections on target identification, binding assays, and enzyme inhibition kinetics. The scientific community has yet to publish findings on the specific protein or enzyme targets of this compound, characterizations of its ligand-target interactions, or detailed analyses of its enzyme inhibition properties.
Consequently, it is not possible to provide an article with the requested in-depth, data-driven content for the following sections:
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Bromo N 3,4 Difluorophenyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-bromo-N-(3,4-difluorophenyl)benzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced 2D techniques, provides a complete picture of the molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons within a molecule. In this compound, the proton signals can be divided into three main regions: the amide proton (N-H) and the aromatic protons on the 4-bromophenyl and 3,4-difluorophenyl rings.
The amide proton typically appears as a broad singlet in the downfield region (around 8-10 ppm), with its chemical shift being sensitive to solvent and concentration. The protons on the 4-bromophenyl ring are expected to form a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the carbonyl group are deshielded and appear at a lower field compared to the protons meta to the carbonyl group.
The 3,4-difluorophenyl ring contains three aromatic protons. Their signals are more complex due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The proton at position 2 will be split by the proton at position 6 and the fluorine at position 3. The proton at position 5 will be coupled to the proton at position 6 and the fluorine at position 4. The proton at position 6 will be coupled to protons at positions 2 and 5. This results in complex multiplet patterns.
Interactive Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Interactions |
| Amide (N-H) | 8.0 - 10.0 | Broad Singlet (br s) | - |
| H-2', H-6' (Bromophenyl ring) | 7.7 - 7.9 | Doublet (d) | H-H coupling with H-3', H-5' |
| H-3', H-5' (Bromophenyl ring) | 7.6 - 7.8 | Doublet (d) | H-H coupling with H-2', H-6' |
| H-2 (Difluorophenyl ring) | 7.8 - 8.1 | Doublet of Doublets of Doublets (ddd) | H-H with H-6; H-F with F-3 |
| H-5 (Difluorophenyl ring) | 7.3 - 7.5 | Doublet of Doublets of Doublets (ddd) | H-H with H-6; H-F with F-4 |
| H-6 (Difluorophenyl ring) | 7.1 - 7.3 | Multiplet (m) | H-H with H-2, H-5; H-F with F-4 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Given the molecular symmetry, this compound is expected to show 13 distinct signals in its proton-decoupled ¹³C NMR spectrum.
The carbonyl carbon of the amide group is the most deshielded, typically appearing in the 164-168 ppm range. The carbons directly bonded to the electronegative fluorine atoms (C-3 and C-4) will show large one-bond carbon-fluorine coupling constants (¹JCF) and will appear as doublets or doublets of doublets. The carbon attached to the bromine atom (C-4') will be found around 125-130 ppm. The remaining aromatic carbons can be assigned based on their expected chemical shifts and the smaller two- and three-bond C-F coupling constants.
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Note |
| C=O (Amide Carbonyl) | 164 - 168 | |
| C-1 (Difluorophenyl ring) | 133 - 136 | Subject to C-F coupling |
| C-2 (Difluorophenyl ring) | 118 - 122 | Subject to C-F coupling |
| C-3 (Difluorophenyl ring) | 148 - 152 | Large ¹JCF coupling |
| C-4 (Difluorophenyl ring) | 145 - 149 | Large ¹JCF coupling |
| C-5 (Difluorophenyl ring) | 115 - 119 | Subject to C-F coupling |
| C-6 (Difluorophenyl ring) | 108 - 112 | Subject to C-F coupling |
| C-1' (Bromophenyl ring) | 132 - 135 | |
| C-2', C-6' (Bromophenyl ring) | 128 - 131 | |
| C-3', C-5' (Bromophenyl ring) | 131 - 134 | |
| C-4' (Bromophenyl ring) | 125 - 130 | Carbon attached to Bromine |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov For this compound, two distinct signals are expected, one for F-3 and one for F-4, as they are in different chemical environments.
These signals will appear as multiplets. The F-3 signal will be split by the adjacent F-4 (F-F coupling) and the nearby proton H-2 (H-F coupling). Similarly, the F-4 signal will be split by F-3 and the adjacent proton H-5. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the substitution pattern on the fluorinated ring. chemrxiv.org
Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Analysis
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the 4-bromophenyl and 3,4-difluorophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly crucial for connecting the two aromatic rings across the amide linkage. For instance, a correlation would be expected between the amide proton (N-H) and the carbonyl carbon (C=O), as well as carbons C-2', C-6', and C-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This is vital for determining the three-dimensional conformation of the molecule, such as the relative orientation (dihedral angle) of the two aromatic rings around the amide bond. ipb.pt A NOESY spectrum could show a correlation between the amide proton and the H-2 proton on the difluorophenyl ring, providing insight into the molecule's preferred conformation in solution.
Vibrational Spectroscopy Applications
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several strong absorption bands corresponding to specific bond vibrations.
The most prominent bands include the N-H stretching vibration, the C=O stretching vibration (known as the Amide I band), and the N-H bending vibration (Amide II band). Additionally, characteristic absorptions for the C-F and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations, would be present.
Interactive Table: Predicted IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3200 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | Aryl | 3000 - 3100 | Medium |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | Amide | 1510 - 1550 | Strong |
| Aromatic C=C Stretch | Aryl | 1450 - 1600 | Medium |
| C-F Stretch | Aryl-Fluoride | 1100 - 1250 | Strong |
| C-Br Stretch | Aryl-Bromide | 500 - 600 | Medium-Strong |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable tool for analyzing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The Raman spectrum is expected to be characterized by distinct bands corresponding to the vibrations of its constituent functional groups.
Key expected vibrational modes include:
C=O Stretching: The carbonyl (C=O) stretching vibration, a strong band typically found in the region of 1650-1680 cm⁻¹, provides insight into the electronic environment of the amide linkage. The simultaneous activation of this mode in both IR and Raman spectra can suggest charge transfer interactions along the molecule's π-conjugated system esisresearch.org.
N-H Vibrations: The N-H stretching mode is anticipated to appear as a strong band, typically above 3200 cm⁻¹. The position of this band can be indicative of the extent of hydrogen bonding in the solid state.
Aromatic Ring Vibrations: The two aromatic rings will give rise to several characteristic bands. C=C stretching vibrations within the phenyl rings are expected in the 1400-1600 cm⁻¹ region. C-H stretching modes typically appear above 3000 cm⁻¹.
C-F and C-Br Stretching: The vibrations of the carbon-halogen bonds are also detectable. The C-F stretching modes of the difluorophenyl ring would likely appear in the 1100-1400 cm⁻¹ range, while the C-Br stretch is expected at a lower wavenumber, typically between 500 and 600 cm⁻¹.
Analysis of the Raman spectrum, in conjunction with theoretical density functional theory (DFT) calculations, would enable a detailed assignment of the observed vibrational modes, providing a complete picture of the molecule's vibrational framework esisresearch.org.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structural components of this compound through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₃H₈BrF₂NO.
Based on this formula, the calculated monoisotopic mass of the molecular ion [M]⁺ is determined by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). This precise mass measurement is crucial for confirming the compound's identity and purity.
Fragmentation Pattern Analysis for Structural Connectivity
The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Under electron ionization (EI) or other ionization techniques, the molecular ion of this compound is expected to undergo characteristic cleavages.
The most probable fragmentation pathways would involve the cleavage of the amide bond, which is often the weakest bond in such molecules. This would lead to two primary fragmentation routes:
Formation of the 4-bromobenzoyl cation: Cleavage of the C(O)-N bond would result in the formation of the 4-bromobenzoyl cation ([C₇H₄BrO]⁺). This fragment would show a characteristic isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Further fragmentation of this ion could occur through the loss of carbon monoxide (CO) to yield the 4-bromophenyl cation ([C₆H₄Br]⁺) miamioh.edu.
Formation of the 3,4-difluorophenylaminyl radical or related cations: Cleavage could also lead to fragments derived from the aniline (B41778) portion of the molecule.
Other significant fragments may arise from the loss of the bromine atom from the molecular ion or from major fragments. Analysis of these fragmentation patterns allows for the reconstruction of the molecule's connectivity, confirming the arrangement of the 4-bromophenyl group, the amide linker, and the 3,4-difluorophenyl group researchgate.netresearchgate.net.
Electronic Spectroscopy (UV-Vis) for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by strong absorption bands in the UV region, arising from π→π* transitions associated with the aromatic rings and the carbonyl group, which act as chromophores.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Crystallographic Parameters and Space Group Analysis
While the specific crystal structure of this compound has not been reported in the searched literature, analysis of closely related compounds, such as 4-bromo-N-phenylbenzamide, provides insight into the likely structural features nih.govresearchgate.net. For such compounds, SC-XRD analysis reveals key parameters that define the crystal lattice.
The molecule of 4-bromo-N-phenylbenzamide is reported to be twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings of 58.63 (9)° nih.govnih.gov. The central amide plane is also twisted with respect to both rings. In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains that are further organized into a three-dimensional network by other interactions nih.govresearchgate.net.
A full crystallographic study of this compound would determine its specific unit cell dimensions, crystal system, and space group. The table below shows the published crystallographic data for the closely related analogue, 4-bromo-N-phenylbenzamide, as a reference.
Table 1: Crystallographic Data for the Analogue 4-bromo-N-phenylbenzamide nih.govresearchgate.net
| Parameter | Value |
| Empirical Formula | C₁₃H₁₀BrNO |
| Formula Weight | 276.12 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.3552 (2) |
| b (Å) | 7.6334 (2) |
| c (Å) | 13.9956 (5) |
| α (°) | 105.757 (3) |
| β (°) | 100.585 (3) |
| γ (°) | 90.086 (2) |
| Volume (ų) | 540.45 (3) |
| Z | 2 |
| Temperature (K) | 100 |
This data is for the related compound 4-bromo-N-phenylbenzamide and is presented for comparative purposes.
Molecular Conformation and Geometry in the Crystalline State
The molecular structure of benzamide (B126) derivatives is characterized by a central amide linkage between two phenyl rings. In the case of 4-bromo-N-phenylbenzamide, the molecule adopts a twisted conformation. nih.govresearchgate.net The dihedral angle between the 4-bromophenyl ring and the phenyl ring is a significant 58.63 (9)°. nih.govresearchgate.net This twist is a common feature in N-phenylbenzamides and is influenced by steric hindrance between the aromatic rings.
The central amide plane (N—C=O) is also twisted with respect to both aromatic rings. It forms dihedral angles of 29.2 (2)° with the 4-bromophenyl ring and 30.2 (2)° with the phenyl ring. nih.govresearchgate.net This non-planar arrangement is further evidenced by the torsion angles C2–C1–C7–O1 = -28.1 (3)° and C7–N1–C8–C13 = -30.2 (3)°. nih.gov The introduction of difluoro substituents on the N-phenyl ring in this compound is expected to induce further electronic and steric effects, potentially altering these dihedral and torsion angles to some extent.
Table 1: Selected Bond Lengths and Angles for 4-bromo-N-phenylbenzamide
| Bond/Angle | Length (Å) / Angle (°) |
| Br1-C4 | 1.906 (2) |
| O1-C7 | 1.233 (3) |
| N1-C7 | 1.343 (3) |
| N1-C8 | 1.423 (3) |
| C1-C7 | 1.496 (3) |
| C7-N1-C8 | 126.9 (2) |
| O1-C7-N1 | 122.3 (2) |
| O1-C7-C1 | 120.7 (2) |
| N1-C7-C1 | 117.0 (2) |
Data sourced from a crystallographic study on 4-bromo-N-phenylbenzamide.
Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)
The crystal packing of 4-bromo-N-phenylbenzamide is dominated by a network of intermolecular interactions that dictate the supramolecular architecture.
Hydrogen Bonding: The most prominent interaction is the classical N—H⋯O hydrogen bond, which is a hallmark of primary and secondary amides. In the crystal structure of 4-bromo-N-phenylbenzamide, these hydrogen bonds link molecules into infinite chains along the direction. nih.govresearchgate.net The geometry of this interaction is typical for such bonds, contributing significantly to the stability of the crystal lattice.
Table 2: Hydrogen Bond Geometry for 4-bromo-N-phenylbenzamide
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| N1—H1···O1 | 0.85 (3) | 2.08 (3) | 2.919 (3) | 171 (3) |
D = donor, A = acceptor. Data sourced from a crystallographic study on 4-bromo-N-phenylbenzamide.
Halogen Bonding: While not explicitly detailed as a primary interaction in the studied analogue, the presence of a bromine atom in this compound and the fluorine atoms introduces the potential for halogen bonding. The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen or fluorine on neighboring molecules. Similarly, the fluorine atoms could participate in various weak interactions.
π-Stacking and C—H···π Interactions: The aromatic rings in these structures facilitate π-π stacking and C—H···π interactions. In 4-bromo-N-phenylbenzamide, C—H···π contacts are observed, where hydrogen atoms from both the phenyl and 4-bromophenyl rings interact with the π-systems of adjacent molecules. nih.govresearchgate.net These interactions, in conjunction with the N—H⋯O hydrogen bonds, create a robust three-dimensional network. nih.govresearchgate.net
Supramolecular Assembly and Packing Motifs
The interplay of the aforementioned intermolecular forces results in a specific and stable three-dimensional supramolecular assembly. For 4-bromo-N-phenylbenzamide, the N—H⋯O hydrogen bonds generate one-dimensional chains. These chains are then interconnected by the weaker C—H···π interactions, extending the structure into a three-dimensional network. nih.govresearchgate.net This layered or networked packing is a common motif for benzamide derivatives and is crucial in determining the physical properties of the crystalline solid, such as melting point and solubility. The specific packing motif for this compound would likely be influenced by the additional fluorine substituents, which could lead to different chain alignments or layered structures to accommodate potential F···H or F···π interactions.
Polymorphism and Isomerism in Benzamide Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzamide and its derivatives. The different polymorphs of a compound can exhibit distinct physical and chemical properties. The formation of a particular polymorph is influenced by factors such as solvent, temperature, and kinetics of crystallization.
For benzamide itself, several polymorphic forms have been identified, with their stability and interconversion being a subject of study. The subtle balance of intermolecular forces, particularly the competition between hydrogen bonding and π-π stacking, plays a critical role in dictating which polymorphic form is favored under specific conditions. The conformational flexibility of the benzamide molecule, specifically the rotation around the C-N and C-C single bonds, allows for different packing arrangements, giving rise to polymorphism. It is plausible that this compound could also exhibit polymorphism, with different crystal forms potentially displaying variations in their intermolecular interaction patterns and, consequently, their physical properties.
Isomerism in this context primarily refers to conformational isomerism (rotamers), which can become locked in the solid state, leading to different crystal structures. The twisted nature of the N-phenylbenzamide backbone allows for different rotational isomers, which could be a contributing factor to the observation of polymorphism in this class of compounds.
Following a comprehensive search, it has been determined that there is no publicly available scientific literature detailing the specific computational and theoretical chemistry studies for the compound “this compound” as outlined in the requested article structure.
Specifically, searches for molecular docking, molecular dynamics (MD) simulations, in silico screening, and Quantitative Structure-Activity Relationship (QSAR) methodologies focused solely on this compound did not yield any relevant research findings.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. To create content for the specified sections and subsections would require fabricating data and research findings, which is contrary to the principles of scientific accuracy and integrity.
Computational and Theoretical Chemistry Studies of 4 Bromo N 3,4 Difluorophenyl Benzamide
Exclusion Note: No Clinical Human Trial Data, Dosage/administration, or Safety/adverse Effects Will Be Discussed.
Enzyme Inhibition Kinetics and Mechanistic Characterization
Elucidation of Enzyme-Substrate-Inhibitor Complex Formation and Turnover
At present, the scientific record lacks the necessary data to construct a detailed and evidence-based article on the specific biochemical and pharmacological profile of 4-bromo-N-(3,4-difluorophenyl)benzamide. Further original research would be required to elucidate these properties.
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant lack of specific research data for the chemical compound this compound. Despite its well-defined structure, detailed studies focusing on its biological activity, particularly concerning its interactions at a cellular and molecular level, are not publicly available.
Extensive searches for data on the receptor binding, mechanism of action, and structure-activity relationships of this compound did not yield specific results. The user-requested outline, which includes sections on ligand-receptor interaction modes, affected molecular pathways, systematic analysis of structural modifications, and the development of pharmacophore models, requires in-depth experimental and computational data that is not present in the accessible scientific domain for this specific molecule.
While research exists for structurally related benzamide (B126) derivatives, these studies focus on compounds with different substitution patterns on the N-phenyl ring or additional functional groups. For instance, studies on compounds like (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, a known CCK2 receptor antagonist, or various 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives investigated as FGFR1 inhibitors, cannot be extrapolated to this compound. nih.govnih.gov The specific biological targets and molecular interactions are highly dependent on the precise arrangement of atoms and functional groups within a molecule.
Consequently, it is not possible to provide a scientifically accurate and detailed article on this compound that adheres to the requested advanced outline. The generation of such content would require dedicated biological screening, molecular modeling, and structure-activity relationship studies that have not been published for this compound.
Advanced Research Perspectives and Future Directions for 4 Bromo N 3,4 Difluorophenyl Benzamide
Integration of Experimental and Computational Approaches
The synergy between experimental and computational chemistry is a powerful paradigm in modern drug discovery. For a molecule like 4-bromo-N-(3,4-difluorophenyl)benzamide, this integrated approach can accelerate the elucidation of its properties and guide the development of new analogues.
Synergy in Structural Elucidation and Mechanistic Understanding
Experimental techniques such as X-ray crystallography provide definitive information about the solid-state conformation of a molecule. For instance, studies on related compounds like 4-bromo-N-phenylbenzamide have revealed a twisted conformation with a significant dihedral angle between the phenyl rings. researchgate.netnih.gov This experimental data is invaluable for computational chemists.
Computational methods, particularly Density Functional Theory (DFT), can then be employed to understand the electronic structure and preferred conformations in different environments, such as in solution. DFT studies on similar benzamide (B126) derivatives have been used to calculate vibrational frequencies, molecular electrostatic potential maps, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for predicting reactivity. nih.govresearchgate.net By comparing the calculated parameters with experimental spectroscopic data (IR, Raman, NMR), a more complete and dynamic picture of the molecule's structure and behavior can be obtained. This synergy allows for a deeper mechanistic understanding of how this compound might interact with biological targets.
| Parameter | Experimental Value | Computational (DFT) Prediction | Significance |
|---|---|---|---|
| Dihedral Angle (Ring A vs. Ring B) | 58.63° (X-ray) researchgate.netnih.gov | Variable depending on solvent model | Understanding conformational flexibility and potential binding modes. |
| N-H Stretch (IR) | ~3300 cm-1 | Calculated vibrational frequency | Validation of the computational model and understanding hydrogen bonding potential. |
| 1H NMR Chemical Shifts | Experimentally determined ppm values | Predicted shielding tensors | Confirming the solution-state structure and electronic environment of protons. |
Computational Design Guiding Experimental Synthesis
Computational modeling is an indispensable tool for guiding the synthesis of new molecules. By creating a virtual library of derivatives of this compound with modifications at various positions, researchers can predict their potential efficacy and properties before embarking on laborious and resource-intensive laboratory synthesis.
For example, molecular docking simulations can be used to predict the binding affinity of virtual analogues to a specific biological target. This has been successfully applied to other 4-bromo-N-arylbenzamide derivatives, where docking studies were used to identify promising inhibitors of enzymes like fibroblast growth factor receptor-1 (FGFR1). nih.govsemanticscholar.orgnih.govtandfonline.com The insights from these in silico studies, such as key hydrogen bonding interactions and hydrophobic contacts, can guide the selection of substituents to be incorporated in the next round of synthesis, thereby streamlining the drug discovery process.
Exploration of Novel Chemical Space and Synthetic Diversification
To fully explore the potential of this compound, it is crucial to systematically explore its chemical space through the design and synthesis of diverse analogues.
Design of Next-Generation Benzamide Analogues
The design of next-generation analogues of this compound can be approached through several strategies. Structure-activity relationship (SAR) studies on related benzamides have shown that modifications to both the benzoyl and aniline (B41778) rings can significantly impact biological activity. nih.gov For instance, the introduction of various substituents on the phenyl rings of similar benzamide cores has been shown to modulate their anticancer and antimicrobial activities. nih.govsemanticscholar.orgnih.govtandfonline.comnanobioletters.com
Starting with the this compound scaffold, medicinal chemists can systematically introduce a variety of functional groups to probe for improved potency, selectivity, and pharmacokinetic properties. The bromine atom, for example, could be replaced with other halogens or used as a handle for cross-coupling reactions to introduce more complex moieties. Similarly, the difluorophenyl ring can be substituted with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the molecule.
| Modification Site | Proposed Substituents | Rationale |
|---|---|---|
| 4-bromo position | -Cl, -F, -CN, -alkynyl, -aryl | Modulate lipophilicity, electronic properties, and provide points for further functionalization. |
| 3,4-difluorophenyl ring | -OCH3, -CF3, -NO2, heterocyclic rings | Alter electronic nature, hydrogen bonding capacity, and steric profile to enhance target binding. |
| Amide linker | Thioamide, reversed amide, constrained linkers | Improve metabolic stability and conformational rigidity. |
Methodologies for High-Throughput Synthesis and Screening of Derivatives
To efficiently explore the vast chemical space around the this compound core, high-throughput synthesis (HTS) and screening methodologies are essential. Combinatorial chemistry approaches, where a central scaffold is reacted with a library of building blocks, can rapidly generate a large number of derivatives. For the synthesis of benzamides, the reaction of a substituted benzoic acid (or its activated form, such as an acid chloride) with a library of anilines is a well-established and robust method. nanobioletters.com
Once a library of compounds is synthesized, high-throughput screening assays can be employed to quickly identify hits with desired biological activity. These assays can be target-based, measuring the inhibition of a specific enzyme, or phenotypic, assessing the effect on whole cells. The integration of automated liquid handling and detection systems allows for the screening of thousands of compounds in a short period, dramatically accelerating the discovery of lead compounds.
Q & A
Q. Reference Workflow :
Acquire ¹H, ¹³C, ¹⁹F, and HRMS data.
Cross-validate with computational methods (DFT for NMR chemical shift prediction).
Correlate with SCXRD data for structural confirmation .
Which chromatographic methods are effective for purifying brominated benzamide derivatives?
Q. Advanced Purification Strategies
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:3 v/v) for baseline separation.
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for high-purity isolates (>98%).
- Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to remove hydrophobic byproducts .
Q. Example Solvent System :
| Method | Solvent Ratio | Purity Achieved |
|---|---|---|
| Flash Chromatography | Ethyl acetate/hexane (1:3) | 95% |
| Recrystallization | DCM/hexane (1:5) | 97% |
For protocols, refer to .
How do substituent positions (bromo, difluoro) influence the biological activity of this compound?
Q. Advanced Structure-Activity Relationship (SAR)
- Bromine : Enhances lipophilicity and membrane permeability. Meta-substitution on the benzamide ring improves target binding (e.g., kinase inhibition) .
- Fluorine : Ortho/para-difluoro substitution on the aniline ring increases metabolic stability and modulates electronic effects (σ-hole interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
